molecular formula C9H7N3O B12820349 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B12820349
M. Wt: 173.17 g/mol
InChI Key: SPNKEMWMRDAXDU-UHFFFAOYSA-N
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Description

4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by a pyrazolo[1,5-a]pyridine core with a methoxy group at the 4-position and a carbonitrile group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 3-bromo-5-methoxypyridine with 2-chloropropene cyanide in the presence of potassium carbonate and dimethylformamide (DMF). The reaction mixture is stirred at 20-30°C for 8 hours, followed by the addition of diazabicyclo compound and heating at 50-60°C for 20 hours. The resulting product is then purified through recrystallization in ethanol to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile has several scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: This compound has a similar structure but with a bromine atom at the 6-position.

    4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Another similar compound with a bromine atom at the 4-position.

Uniqueness

4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carbonitrile groups make it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-13-8-3-2-4-12-9(8)7(5-10)6-11-12/h2-4,6H,1H3

InChI Key

SPNKEMWMRDAXDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=C(C=N2)C#N

Origin of Product

United States

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